molecular formula C17H15ClN2 B14546463 7-Chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 61938-91-8

7-Chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

Cat. No.: B14546463
CAS No.: 61938-91-8
M. Wt: 282.8 g/mol
InChI Key: CVFXOQZZZBBZHR-UHFFFAOYSA-N
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Description

7-Chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a heterocyclic compound that features a fused ring system combining pyrrole and quinazoline moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzylamine with chloroacetyl chloride followed by cyclization can yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

7-Chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 2-phenylquinazoline and 4-chloroquinazoline share structural similarities and may exhibit comparable biological activities.

    Pyrrole Derivatives: Compounds such as 1-phenylpyrrole and 2-chloropyrrole also have related structures and can be used for comparative studies.

Uniqueness

7-Chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is unique due to its specific fused ring system and the presence of both chloro and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

61938-91-8

Molecular Formula

C17H15ClN2

Molecular Weight

282.8 g/mol

IUPAC Name

7-chloro-1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

InChI

InChI=1S/C17H15ClN2/c18-14-6-7-15-13(10-14)11-20-16(8-9-17(20)19-15)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2

InChI Key

CVFXOQZZZBBZHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(CN2C1C4=CC=CC=C4)C=C(C=C3)Cl

Origin of Product

United States

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